Acid Blue 182

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

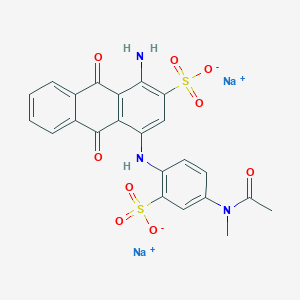

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

72152-54-6 |

|---|---|

Molecular Formula |

C23H17N3Na2O9S2 |

Molecular Weight |

589.5 g/mol |

IUPAC Name |

disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C23H19N3O9S2.2Na/c1-11(27)26(2)12-7-8-15(17(9-12)36(30,31)32)25-16-10-18(37(33,34)35)21(24)20-19(16)22(28)13-5-3-4-6-14(13)23(20)29;;/h3-10,25H,24H2,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |

InChI Key |

ZOESAMNEZGSOPU-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)N(C)C1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

"Acid Blue 182" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Acid Blue 182, also known by its Colour Index number C.I. 74200, is a synthetic anthraquinone (B42736) dye. Valued for its vibrant blue hue and good fastness properties, it sees primary application in the textile, leather, and paper industries. For the research community, its utility extends to analytical chemistry as a pH indicator and as a model compound in environmental studies. This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is a sulfonated anthraquinone derivative. The presence of sulfonic acid groups enhances its solubility in water, classifying it as an acid dye. These anionic groups allow it to form ionic bonds with cationic sites in substrates like protein and polyamide fibers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate | [1][2][3] |

| CAS Number | 12219-26-0 | [1][3][4][5][6][7][8][9][10][11][12][13] |

| Chemical Class | Anthraquinone Dye | [7][14][15] |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₂ | [1][2] |

| Synonyms | C.I. This compound, Alizarine Fast Blue ERL, Blue HRL | [1][4][8][12] |

Physicochemical and Tinctorial Properties

The dye is a blue powder that is readily soluble in water but insoluble in most organic solvents.[6][14][15] Its properties make it particularly suitable for dyeing natural protein fibers and synthetic polyamides.

Table 2: Quantitative Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 589.5 g/mol | [1][2] |

| Appearance | Blue Powder | [4][14][15] |

| Hue | Bright Blue | [7][14][15] |

| Solubility | Soluble in water | [6][14][15] |

| Light Fastness (ISO 105-B02) | 5-6 (Good to Very Good) | [14][15] |

| Washing Fastness (ISO 105-C06) | 4-5 (Very Good to Excellent) | [14][15] |

Applications in Research and Development

Beyond its industrial use in dyeing, this compound serves specific roles in scientific research:

-

pH Indicator: The dye exhibits a distinct color change from blue to red as the pH of a solution decreases.[1] This property allows for its use in qualitative pH assessments in analytical chemistry.

-

Environmental Monitoring: As a stable azo dye, it is used as a model compound to study the fate, transport, and degradation of textile effluents in soil and water systems.[1]

Experimental Protocols

Detailed methodologies for key applications are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Protocol 1: General Procedure for pH Determination

This protocol outlines the use of this compound as a qualitative pH indicator.

Methodology:

-

Preparation of Indicator Solution:

-

Prepare a 0.1% (w/v) stock solution of this compound by dissolving 100 mg of the dye powder in 100 mL of deionized water.

-

Stir the solution until the dye is fully dissolved. Gentle heating may be applied if necessary.

-

Store the solution in a labeled, sealed container, protected from light.

-

-

pH Testing:

-

Dispense 1-2 mL of the sample solution (analyte) into a clean test tube or a well of a microplate.

-

Add 1-2 drops of the 0.1% this compound indicator solution to the analyte.

-

Gently agitate the mixture to ensure homogeneity.

-

Observe the color change. A blue color indicates neutral to alkaline conditions, while a transition to red indicates acidic conditions.

-

Compare the result with standard buffer solutions for a more precise pH estimation.

-

Caption: Workflow for preparing and using this compound as a pH indicator.

Protocol 2: Representative Method for Dyeing Nylon Fabric

This protocol is based on established principles for applying acid dyes to polyamide fibers. A study on the kinetics of dyeing nylon with this compound specified optimal conditions of pH 2.1 and 80°C.[1][3]

Methodology:

-

Material Preparation:

-

Cut a sample of undyed nylon fabric to a known weight (e.g., 5 grams).

-

Wash the fabric with a 0.5 g/L non-ionic detergent solution at 40-50°C for 15 minutes to remove any sizing or impurities. Rinse thoroughly with deionized water.

-

-

Dye Bath Preparation:

-

Calculate the required amount of this compound for a 1% "on weight of fiber" (owf) dyeing. For a 5g fabric sample, this is 0.05g (50 mg) of dye.

-

Prepare a dye bath with a liquor ratio of 40:1 (40 mL of water for every 1g of fabric). For a 5g sample, the total volume is 200 mL.

-

Dissolve the calculated dye amount in the required volume of deionized water.

-

Add a wetting agent (e.g., 0.5 g/L) and a leveling agent (e.g., 1 g/L) to the dye bath to ensure even color distribution.

-

Adjust the pH of the dye bath to 2.1 using a dilute solution of formic acid or sulfuric acid.

-

-

Dyeing Process:

-

Immerse the prepared nylon fabric into the dye bath at room temperature (~25°C).

-

Increase the temperature of the dye bath to 80°C at a rate of 2°C per minute.

-

Hold the temperature at 80°C for 60 minutes, ensuring the fabric is gently agitated throughout the process.

-

After 60 minutes, allow the dye bath to cool down to 50°C.

-

-

Rinsing and Drying:

-

Remove the fabric from the dye bath and rinse with cold water until the rinse water runs clear.

-

Perform a final rinse with a neutralizing agent (e.g., 1 g/L sodium carbonate) to remove residual acid, followed by another cold water rinse.

-

Squeeze excess water from the fabric and allow it to air dry at room temperature.

-

Caption: Representative workflow for dyeing nylon fabric with this compound.

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. If handling large quantities of powder, use respiratory protection to avoid dust inhalation.[16]

-

Hazards: The substance may cause skin and eye irritation upon contact.[1] Ingestion and inhalation should be avoided. The toxicological and ecological data for this compound are largely incomplete.[16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and sources of ignition.[2]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Avoid release into the environment.[16]

References

- 1. merck.com [merck.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. CAS 12219-26-0: C.I. This compound | CymitQuimica [cymitquimica.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. cncolorchem.com [cncolorchem.com]

- 7. Cas 12219-26-0,this compound | lookchem [lookchem.com]

- 8. One moment, please... [spectracolors.com]

- 9. colorantsgroup.com [colorantsgroup.com]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. This compound | 12219-26-0 | FA57775 | Biosynth [biosynth.com]

- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. C.I. This compound | C23H17N3Na2O9S2 | CID 20846229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound CAS#: 12219-26-0 [m.chemicalbook.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to Acid Blue 182 (CAS 12219-26-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Blue 182, an anthraquinone-based dye with applications ranging from textile dyeing to advanced biochemical research. This document details its chemical and physical properties, experimental protocols for its use in protein analysis, and discusses its toxicological profile and potential role in drug discovery.

Chemical and Physical Properties

This compound is a synthetic dye recognized for its vibrant blue color. It is water-soluble and belongs to the class of acid dyes, which are anionic and used for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[1][2] Its chemical structure, rich in sulfonic acid groups, facilitates its solubility in aqueous solutions.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 12219-26-0 | [3] |

| Molecular Formula | C23H17N3Na2O9S2 | [3] |

| Molecular Weight | 589.51 g/mol | [4] |

| IUPAC Name | disodium;4-[[4-(acetylmethylamino)-2-sulfonatophenyl]amino]-1-amino-9,10-dioxoanthracene-2-sulfonate | [3] |

| Synonyms | C.I. This compound, Alizarine Light Blue H-RL, Kayacyl Blue HRL, Sandolan Blue E-HRL | [5] |

| Appearance | Blue Powder | |

| Solubility | Soluble in water | [1] |

Applications in Biochemical Research: Protein Staining

While primarily known as a textile dye, the structural characteristics of this compound are closely related to Coomassie Brilliant Blue G-250, a widely used dye for the visualization of proteins in polyacrylamide gel electrophoresis (PAGE).[6][7] The mechanism involves the binding of the dye to proteins, primarily through electrostatic interactions with basic amino acid residues and van der Waals forces.[7] This binding results in a color shift, allowing for the sensitive detection of protein bands.

Experimental Protocol: Colloidal Coomassie Staining for SDS-PAGE

This protocol is adapted from established methods for Coomassie Brilliant Blue G-250 and is suitable for achieving high sensitivity with low background.

Materials:

-

Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid

-

Staining Solution: 0.1% (w/v) this compound, 10% (w/v) Ammonium Sulfate, 2% (v/v) Phosphoric Acid, 20% (v/v) Methanol

-

Washing Solution: Deionized Water

Procedure:

-

Fixation: Following electrophoresis, immerse the gel in the fixing solution for 1 hour with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.

-

Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes.

-

Staining: Submerge the gel in the colloidal staining solution and incubate for 1-4 hours at room temperature with gentle shaking. For enhanced sensitivity, staining can be performed overnight.

-

Destaining: Due to the colloidal nature of the stain, a separate destaining step is often not required. If background staining is observed, wash the gel with deionized water until the background is clear.

-

Imaging: The gel can be visualized using a standard gel documentation system.

Workflow for Protein Staining

References

- 1. Toxicity of an anthraquinone violet dye mixture following inhalation exposure, intratracheal instillation, or gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 12219-26-0 | FA57775 | Biosynth [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. interchim.fr [interchim.fr]

- 7. info.gbiosciences.com [info.gbiosciences.com]

Acid Blue 182: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Acid Blue 182, a synthetic anthraquinone (B42736) dye. It details the compound's chemical identity, including its IUPAC name and various synonyms. The guide summarizes key physicochemical properties in tabular format for easy reference and outlines detailed experimental protocols for its primary applications in textile dyeing and as a pH indicator. Furthermore, this document includes graphical representations of experimental workflows to aid in practical application and understanding. While no direct involvement in biological signaling pathways has been identified for this compound, its utility in various scientific and industrial processes is well-established.

Chemical Identity

This compound is a water-soluble anionic dye that belongs to the anthraquinone class of colorants. Its chemical structure features a substituted anthraquinone core with sulfonic acid groups, which impart its acidic nature and solubility in aqueous media.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:

disodium (B8443419);4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate [1]

Synonyms

This compound is known by a variety of other names in industrial and academic settings. A comprehensive list of its common synonyms is provided in the table below.

| Synonym Type | Synonym |

| C.I. Name | C.I. This compound |

| CAS Registry Number | 12219-26-0[2][3] |

| EINECS Number | 235-404-9 |

| UNII | E00JAV469L |

| Trade Names | Alizarine Fast Blue ERL[1] |

| Blue HRL[1] | |

| Acid Blue HRL | |

| Alizarine Light Blue H-RL[4] | |

| Apollo Acid Blue HRL[4] | |

| Best Acid Blue HRL[4] | |

| Everacid Blue HRL[4] | |

| Kayacyl Blue HRL[4] | |

| Sandolan Blue E-HRL[4] | |

| Triacid Fast Blue HRL[4] | |

| Systematic Name | 2-Anthracenesulfonic acid, 4-[[4-(acetylmethylamino)-2-sulfophenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, disodium salt |

Physicochemical and Technical Data

A summary of the key physicochemical and technical properties of this compound is presented in the following tables.

General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₂ | [1] |

| Molecular Weight | 589.5 g/mol | [1] |

| Appearance | Blue Powder | [5] |

| Solubility | Soluble in water | [6] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Heavy Atom Count | 39 | [1] |

Fastness Properties (Textile Application)

| Property | Rating (ISO) | Rating (AATCC) | Reference |

| Light Fastness | 6 | 6 | [2] |

| Soaping (Fading) | 3-4 | - | [2] |

| Soaping (Stain) | 5 | 1 | [2] |

| Perspiration Fastness (Fading) | 4 | - | [2] |

| Perspiration Fastness (Stain) | 4-5 | 4-5 | [2] |

| Oxygen Bleaching | 3-4 | - | [2] |

| Fastness to Seawater | - | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the primary applications of this compound.

Protocol for Dyeing of Polyamide (Nylon) Fabric

This protocol is based on the established principles of acid dyeing for synthetic polyamide fibers.

3.1.1. Materials and Reagents

-

This compound dye powder

-

Nylon fabric (pre-scoured and wetted)

-

Deionized water

-

Acetic acid or formic acid (for pH adjustment)

-

Sodium sulfate (B86663) (leveling agent, optional)

-

Non-ionic wetting agent

-

Laboratory dyeing machine or water bath with stirrer

-

Beakers, graduated cylinders, and pH meter

3.1.2. Procedure

-

Dye Bath Preparation:

-

Prepare a dye stock solution by dissolving a known amount of this compound powder in hot deionized water. For example, a 1% stock solution (1 g of dye in 100 mL of water).

-

Fill the dyeing vessel with the required volume of deionized water to achieve a liquor-to-goods ratio of 20:1 (e.g., 200 mL of water for 10 g of fabric).

-

Add the required amount of dye stock solution to the dye bath to achieve the desired shade percentage (e.g., 1% on weight of fabric).

-

Add a non-ionic wetting agent (e.g., 0.5 g/L) and, if necessary, a leveling agent like sodium sulfate (e.g., 5-10 g/L).

-

Stir the dye bath to ensure homogeneity.

-

-

pH Adjustment:

-

Adjust the pH of the dye bath to approximately 2.1 using acetic acid or formic acid.[1] Use a pH meter for accurate measurement.

-

-

Dyeing Process:

-

Introduce the pre-wetted nylon fabric into the dye bath at room temperature.

-

Gradually raise the temperature of the dye bath to 80°C over 30-45 minutes.[1]

-

Maintain the temperature at 80°C for 45-60 minutes, ensuring continuous agitation of the fabric.

-

-

Rinsing and After-treatment:

-

After the dyeing cycle, cool the dye bath down to approximately 50°C.

-

Remove the fabric and rinse it thoroughly with cold water until the water runs clear.

-

Perform a final rinse with a neutralizing agent if necessary to remove any residual acid.

-

Squeeze the fabric to remove excess water and air-dry or tumble-dry at a low temperature.

-

Protocol for Use as a pH Indicator

This compound can be used as a pH indicator, exhibiting a color change in acidic conditions.[1]

3.2.1. Materials and Reagents

-

This compound

-

Deionized water or ethanol (B145695) (95%)

-

Buffer solutions of known pH values

-

Test tubes or a microplate reader

3.2.2. Preparation of Indicator Solution

-

Prepare a 0.1% (w/v) solution of this compound in deionized water or 95% ethanol. Stir until the dye is completely dissolved.

3.2.3. Determination of pH

-

Add a few drops of the this compound indicator solution to the sample solution of unknown pH.

-

Observe the color change. This compound transitions from blue to red as the pH of the solution decreases.[1]

-

For a more quantitative assessment, the absorption spectrum can be measured using a spectrophotometer, and the pH can be determined by comparing the spectrum to calibrated standards.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for dyeing nylon fabric with this compound.

Caption: General workflow for using this compound as a pH indicator.

Concluding Remarks

This compound is a versatile anthraquinone dye with significant applications in the textile industry and as a pH indicator in analytical chemistry. Its well-defined chemical properties and predictable performance make it a valuable tool for researchers and professionals in various scientific fields. While it is not directly implicated in drug development or biological signaling, its use in staining and as a model compound in environmental studies highlights its broader scientific relevance. The information and protocols provided in this guide are intended to facilitate its effective and safe use in laboratory and industrial settings.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Acid Black 182 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 4. echemi.com [echemi.com]

- 5. CAS 12219-26-0: C.I. This compound | CymitQuimica [cymitquimica.com]

- 6. topmostchemical.com [topmostchemical.com]

An In-depth Technical Guide to Acid Blue 182

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Blue 182, alongside detailed experimental protocols for its application and analysis. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require in-depth technical information on this compound.

Core Compound Details

This compound, also known by its Colour Index name C.I. This compound, is a synthetic anthraquinone (B42736) dye. It is primarily utilized in the textile industry for dyeing materials such as wool, silk, and nylon, imparting a vibrant blue color with good light and wash fastness.[1] Beyond its industrial use, this compound serves as a model compound in environmental studies investigating the fate and degradation of azo dyes and has applications as a pH indicator in analytical chemistry.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. There are some minor discrepancies in the reported molecular weight and formula in the literature; the most consistently cited values are presented here.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₂ | [1][3][4][5][6] |

| Molecular Weight | 589.5 g/mol | [2][3] |

| IUPAC Name | disodium;4-[[4-(acetylmethylamino)-2-sulfophenyl]amino]-1-amino-9,10-dioxoanthracene-2-sulfonate | [2][3] |

| CAS Number | 12219-26-0 | [1][7][8] |

| Appearance | Blue Powder | [1][9] |

| Solubility | Soluble in water; Insoluble in organic solvents. | [9] |

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound.

Textile Dyeing Protocol for Nylon Fabric (Stove-Top Method)

This protocol is a standard procedure for applying this compound to nylon fabric in a laboratory setting.[10][11][12][13]

Materials:

-

This compound dye powder

-

Nylon fabric, pre-washed to remove any sizing

-

Stainless steel or enamel pot

-

Distilled water

-

White vinegar or citric acid

-

Glass stirring rod

-

Heating source (e.g., hot plate)

-

Safety goggles, gloves, and a lab coat

Procedure:

-

Preparation of the Dyebath: Fill a pot with enough distilled water to allow the fabric to be fully submerged and move freely. Begin heating the water to a temperature of approximately 80°C.[2]

-

Dissolving the Dye: Weigh an appropriate amount of this compound powder (typically 1-2% of the dry weight of the fabric for a medium shade). In a separate container, create a paste of the dye powder with a small amount of warm water before adding it to the dyebath. Stir until the dye is fully dissolved.

-

Dyeing Process: Introduce the wet nylon fabric into the dyebath. Stir gently and continuously.

-

Addition of Acid: After 5-10 minutes of stirring the fabric in the dye solution, add white vinegar (approximately 60 ml per 500g of fabric) or a citric acid solution to lower the pH of the dyebath to around 2-4. This is crucial for the fixation of the acid dye to the nylon fibers.[2]

-

Heating and Agitation: Maintain the temperature of the dyebath at 80-90°C for 30-60 minutes, stirring intermittently to ensure even dyeing.

-

Cooling and Rinsing: After the dyeing period, turn off the heat and allow the dyebath to cool gradually. Once cooled, remove the fabric and rinse it under cold running water until the water runs clear.

-

Washing and Drying: Wash the dyed fabric with a neutral detergent to remove any unfixed dye, and then allow it to air dry.

Photocatalytic Degradation of this compound in Aqueous Solution

This protocol describes a typical experimental setup for studying the photocatalytic degradation of this compound, a common research application in environmental chemistry.

Materials:

-

This compound

-

Titanium dioxide (TiO₂) as a photocatalyst

-

A photoreactor equipped with a UV light source

-

A magnetic stirrer and stir bars

-

pH meter and buffer solutions

-

Spectrophotometer

-

Quartz cuvettes

-

Syringes and syringe filters (0.45 µm)

Procedure:

-

Preparation of Dye Solution: Prepare a stock solution of this compound in distilled water. From this stock, prepare a working solution of the desired concentration (e.g., 20 mg/L).

-

Experimental Setup: Add a specific volume of the this compound working solution to the photoreactor.

-

Addition of Photocatalyst: Disperse a measured amount of TiO₂ (e.g., 1 g/L) into the dye solution.

-

Equilibration: Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface.

-

pH Adjustment: Adjust the pH of the solution to the desired level using dilute acid or base.

-

Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic reaction. Continue stirring the suspension to maintain a uniform dispersion of the catalyst.

-

Sample Collection: At regular time intervals, withdraw aliquots of the suspension using a syringe. Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles.

-

Analysis: Measure the absorbance of the filtered samples at the maximum absorption wavelength of this compound using a spectrophotometer. The degradation efficiency can be calculated from the change in absorbance over time.

Visualizations

Experimental Workflow for Photocatalytic Degradation

The following diagram illustrates the key steps in the experimental workflow for the photocatalytic degradation of this compound.

Caption: Workflow for the photocatalytic degradation of this compound.

Logical Relationship of Dyeing Parameters

This diagram illustrates the relationship between key parameters and the desired outcome in the textile dyeing process with this compound.

Caption: Key parameters influencing the outcome of dyeing with this compound.

References

- 1. CAS 12219-26-0: C.I. This compound | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. C.I. This compound | C23H17N3Na2O9S2 | CID 20846229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 12219-26-0 | FA57775 | Biosynth [biosynth.com]

- 6. This compound CAS#: 12219-26-0 [m.chemicalbook.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. This compound 12219-26-0 [mingyuanchemical.com]

- 10. INSTRUCTIONS - ACID DYES [gsdye.com]

- 11. earthguild.com [earthguild.com]

- 12. Dye Recipes using Acid Dyes [georgeweil.com]

- 13. media.rainpos.com [media.rainpos.com]

An In-depth Technical Guide to the Synthesis and Purification of Acid Blue 182

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Blue 182, a complex anthraquinone (B42736) dye, presents unique challenges in its synthesis and purification. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available information on the manufacturing and purification of this compound. While specific, detailed protocols from commercial manufacturers remain proprietary, this document consolidates the theoretical underpinnings of its synthesis based on its chemical structure and outlines general purification methodologies applicable to dyes of this class. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound, providing a starting point for the development of in-house synthesis and purification strategies.

Introduction

This compound, identified by CAS number 12219-26-0, is a synthetic dye belonging to the anthraquinone class.[1] Its molecular structure features a substituted anthraquinone core, which is responsible for its characteristic bright blue color. The IUPAC name for this compound is disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate, and its molecular formula is C23H17N3Na2O9S2.[2][3][4] This dye is utilized in various industrial applications, including the dyeing of textiles such as wool, silk, and nylon.[5][6]

The presence of multiple functional groups, including sulfonic acid moieties, an amino group, and an acetylated amino group, imparts specific solubility and binding characteristics to the molecule. These features are critical for its function as a dye but also introduce complexity into its synthesis and purification. This guide aims to provide a detailed exploration of the potential synthetic pathways and purification techniques relevant to this compound.

Synthesis of this compound: A Proposed Pathway

Detailed manufacturing methods for this compound are not publicly disclosed.[1] However, based on its chemical structure, a plausible synthetic route can be proposed, drawing from established principles of anthraquinone chemistry. The synthesis would likely involve a multi-step process starting from simpler, commercially available precursors.

A key intermediate in the synthesis of many anthraquinone dyes is bromamine (B89241) acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). The synthesis of this compound likely proceeds through the condensation of bromamine acid with a substituted aniline (B41778) derivative.

The proposed logical workflow for the synthesis is depicted below:

Caption: Proposed Synthesis Pathway for this compound.

Experimental Protocol: A General Condensation Procedure

The following is a generalized experimental protocol for the condensation reaction, based on common practices in dye synthesis. This should be adapted and optimized for the specific reactants.

-

Dissolution of Reactants: Dissolve the substituted aniline derivative in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution).

-

Addition of Bromamine Acid: Add bromamine acid to the solution.

-

Catalyst: Introduce a copper catalyst, such as copper(II) sulfate, to facilitate the condensation reaction.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 100°C. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Quench and Precipitation: Once the reaction is complete, the crude product is typically precipitated by the addition of an acid (e.g., hydrochloric acid) to neutralize the solution, followed by salting out with sodium chloride.

-

Isolation: The precipitated crude dye is then isolated by filtration.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and inorganic salts. The choice of purification method depends on the nature of the impurities and the desired final purity of the dye.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[7] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[8]

Experimental Protocol: General Recrystallization Procedure

-

Solvent Selection: The ideal solvent for recrystallization should dissolve the dye sparingly at room temperature but have high solubility at an elevated temperature.[9] For a sulfonated dye like this compound, aqueous systems or mixtures of water with a miscible organic solvent (e.g., ethanol, isopropanol) are likely candidates.

-

Dissolution: The crude dye is dissolved in a minimal amount of the hot solvent to form a saturated solution.[10]

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the dye decreases, leading to the formation of crystals.

-

Isolation and Washing: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering soluble impurities.[7][10]

-

Drying: The purified crystals are dried to remove the residual solvent.

Chromatographic Methods

Chromatography offers a higher degree of separation and is suitable for removing closely related impurities. For a polar and water-soluble dye like this compound, techniques such as column chromatography or preparative HPLC are applicable.

3.2.1. Column Chromatography

Dry column chromatography can be an effective method for the purification of synthetic dyes.[11]

Experimental Protocol: General Column Chromatography Procedure

-

Stationary Phase Selection: A suitable stationary phase must be chosen. For a polar, anionic dye, an ion-exchange resin or a polar adsorbent like silica (B1680970) gel or alumina (B75360) could be used.

-

Eluent Selection: A single solvent or a mixture of solvents is used as the mobile phase (eluent) to carry the components through the stationary phase. The polarity of the eluent is critical for achieving good separation.

-

Column Packing: The stationary phase is packed into a glass column.

-

Sample Loading: The crude dye is dissolved in a small amount of the eluent and loaded onto the top of the column.

-

Elution: The eluent is passed through the column, and the separated components are collected in fractions.

-

Analysis and Pooling: The collected fractions are analyzed (e.g., by TLC or UV-Vis spectroscopy), and those containing the pure product are combined.

-

Solvent Removal: The solvent is removed from the pooled fractions to yield the purified dye.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides high resolution and is often used for the final polishing of compounds.[12] While typically an analytical technique, preparative HPLC can be used for purification.

The logical workflow for a general purification process is as follows:

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound CAS#: 12219-26-0 [m.chemicalbook.com]

- 3. This compound | 12219-26-0 | FA57775 | Biosynth [biosynth.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 12219-26-0: C.I. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Recrystallization [sites.pitt.edu]

- 8. mt.com [mt.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. youtube.com [youtube.com]

- 11. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]

- 12. scribd.com [scribd.com]

Technical Guide: Spectroscopic Analysis of Acid Blue 182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Acid Blue 182, a synthetic anthraquinone (B42736) dye. It includes key identification and physicochemical data, along with detailed, representative experimental protocols for its analysis using UV-Visible (UV-Vis) spectroscopy and Mass Spectrometry (MS).

Core Compound Information

This compound is a water-soluble anionic dye characterized by its complex aromatic structure containing two sulfonate groups, which enhance its solubility in aqueous media.[1] It is primarily used in the textile industry for dyeing fabrics such as wool, silk, and nylon.[1][2]

| Parameter | Value | Reference |

| CI Name | This compound | [2] |

| CAS Number | 12219-26-0 | [2][3] |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₂ | [3] |

| Molecular Weight | 589.5 g/mol | [3] |

| IUPAC Name | disodium;4-[[4-(acetylmethylamino)-2-sulfonatophenyl]amino]-1-amino-9,10-dioxoanthracene-2-sulfonate | [3] |

| Monoisotopic Mass | 589.02016004 Da | [3] |

Spectroscopic Data

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound in an aqueous solution is characterized by a distinct maximum absorption peak in the visible region, which is responsible for its blue color.

| Parameter | Value | Solvent |

| λmax (Maximum Absorbance Wavelength) | 598 nm | Aqueous |

Note: A complete, high-resolution UV-Vis spectrum is not publicly available. The λmax value is a key identifier.

Mass Spectrometry

Detailed mass spectrometry data for this compound is not widely published. However, based on its structure and the common behavior of sulfonated dyes, the following represents expected results from Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

| Parameter | Expected m/z Value | Description |

| [M-2Na+2H]²⁻ | 271.53 | Doubly charged parent molecule |

| [M-2Na+H]⁻ | 544.05 | Singly charged parent molecule |

| Fragment Ions | Varies | Expected fragmentation would involve the loss of sulfonate groups (SO₃, ~80 m/z) and cleavage of the amine linkage. |

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of this compound.

UV-Visible Spectroscopy Protocol

This protocol outlines the procedure for determining the UV-Vis absorption spectrum of this compound.

Objective: To determine the maximum absorption wavelength (λmax) and the absorption spectrum of this compound in an aqueous solution.

Materials and Equipment:

-

This compound powder

-

Deionized water (or other appropriate spectroscopic grade solvent)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards of lower concentrations.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 300-800 nm).

-

-

Blank Measurement: Fill a quartz cuvette with deionized water (the solvent used for the sample) and place it in the reference and sample holders to record a baseline.

-

Sample Measurement:

-

Rinse a sample cuvette with one of the working solutions of this compound, then fill it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

Plot absorbance vs. wavelength to visualize the spectrum.

-

Mass Spectrometry Protocol (LC-MS with ESI)

This protocol describes a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry with an Electrospray Ionization source.

Objective: To determine the mass-to-charge ratio (m/z) of the parent ion and characteristic fragment ions of this compound.

Materials and Equipment:

-

This compound sample solution

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water with formic acid or ammonium (B1175870) acetate)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer with an Electrospray Ionization (ESI) source

-

C18 HPLC column

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

-

LC-MS System Setup:

-

Equilibrate the HPLC system with the chosen mobile phase. A common mobile phase for sulfonated dyes is a gradient of water and acetonitrile with a modifier like ammonium acetate.

-

Set the ESI-MS to negative ion mode, as the sulfonate groups are readily deprotonated.

-

Optimize MS parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Injection and Separation:

-

Inject the sample solution into the HPLC system.

-

The compound will be separated from impurities on the C18 column.

-

-

Mass Spectrometric Detection:

-

As the analyte elutes from the column, it enters the ESI source where it is ionized.

-

Acquire mass spectra in full scan mode to identify the parent ion.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and detect the characteristic fragment ions.

-

-

Data Analysis:

-

Determine the m/z of the parent ion(s) from the full scan spectrum.

-

Analyze the MS/MS spectrum to identify the fragmentation pattern.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a dye sample like this compound.

Caption: General Workflow for Spectroscopic Analysis of this compound.

Caption: Conceptual Pathway of ESI-MS for this compound.

References

Acid Blue 182: A Technical Guide to Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Acid Blue 182, a synthetic anthraquinone (B42736) dye. Understanding the solubility of this compound is critical for its application in various fields, including textiles, inks, and potentially as a non-absorbable marker in biomedical research. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Solubility Data

The solubility of this compound is a key physicochemical property that dictates its utility in different formulations and systems. The compound is structurally characterized by a disodium (B8443419) salt of a sulfonated anthraquinone derivative, which inherently influences its solubility profile.

Quantitative Solubility of this compound

The following table summarizes the available quantitative data on the solubility of this compound in various common solvents.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water | approx. 30[1] | Not Specified |

| Ethanol | < 10[1] | Not Specified |

| Isopropanol | < 10[1] | Not Specified |

Qualitative assessments consistently indicate that this compound is soluble in water and generally insoluble in organic solvents[2][3][4]. This is attributed to the presence of two sulfonic acid groups, which enhance its aqueous solubility[5][6].

Experimental Protocols for Solubility Determination

While specific experimental details for the cited data are not exhaustively provided in the public domain, a standard methodology for determining the solubility of a dye like this compound can be outlined. The following protocol describes a general approach based on the principles of equilibrium solubility determination.

Materials and Equipment

-

This compound (analytical standard)

-

Solvents of interest (e.g., deionized water, ethanol, isopropanol)

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Thermostatically controlled shaker or water bath

-

pH meter

-

Syringe filters (e.g., 0.45 µm)

General Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To remove any remaining suspended particles, filter the aliquot through a syringe filter.

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

-

Quantification:

-

Create a standard calibration curve by preparing solutions of known concentrations of this compound in the same solvent and measuring their absorbance.

-

Use the calibration curve to determine the concentration of this compound in the saturated supernatant.

-

Calculate the solubility in the desired units (e.g., g/L).

-

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

References

- 1. Sanolin Blue EHRL - Sudarshan Chemical Industries Limited. [sudarshan.com]

- 2. This compound 12219-26-0 [mingyuanchemical.com]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. Acid Black 182 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 5. CAS 12219-26-0: C.I. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 12219-26-0 | Benchchem [benchchem.com]

In-Depth Technical Guide to the Material Safety of Acid Blue 182 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for C.I. Acid Blue 182 (CAS No. 12219-26-0), a synthetic anthraquinone (B42736) dye. Due to the limited availability of specific quantitative toxicological data for this compound, this document incorporates general safety principles for handling acid and powdered dyes. All personnel should supplement this guide with their institution's specific safety protocols.

Section 1: Chemical Identification and Properties

This compound is a water-soluble anionic dye primarily used in the textile, leather, and paper industries. Its chemical structure is based on an anthraquinone core, which imparts its characteristic blue color.

Table 1: Physical and Chemical Properties of this compound

| Property | Data |

| Chemical Name | Disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate |

| CAS Number | 12219-26-0 |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₂ |

| Molecular Weight | 589.51 g/mol |

| Appearance | Blue powder |

| Solubility | Soluble in water; Insoluble in organic solvents |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Vapor Pressure | Data not available |

Section 2: Hazard Identification and Toxicological Summary

According to a large number of notifications to the European Chemicals Agency (ECHA), this compound does not meet the criteria for classification as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[1] However, as with any chemical powder, it may cause mechanical irritation to the eyes and respiratory tract. Some anthraquinone dyes have been associated with potential health concerns, and it is crucial to handle this compound with care.

Table 2: Toxicological Data for this compound

| Toxicity Metric | Value | Species | Route |

| Acute Oral Toxicity (LD50) | Data not available | - | - |

| Acute Dermal Toxicity (LD50) | Data not available | - | - |

| Acute Inhalation Toxicity (LC50) | Data not available | - | - |

| Skin Corrosion/Irritation | May cause skin irritation upon prolonged or repeated contact. | - | - |

| Eye Damage/Irritation | May cause serious eye irritation. | - | - |

| Carcinogenicity | Not classified as a carcinogen. | - | - |

Table 3: Ecotoxicological Data for this compound

| Endpoint | Value | Species | Duration |

| Aquatic Toxicity (Fish) | Data not available | - | - |

| Aquatic Toxicity (Daphnia) | Data not available | - | - |

| Aquatic Toxicity (Algae) | Data not available | - | - |

While specific data is lacking, research indicates that this compound can be biodegraded by certain fungal strains, which is important for mitigating its environmental impact.[2]

Section 3: Experimental Protocols

The following protocols are based on best practices for handling powdered dyes in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when handling this compound.

Caption: Personal Protective Equipment for Handling this compound.

Handling and Storage of Powdered Dye

Methodology:

-

Ventilation: All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood or a downdraft ventilation booth to minimize inhalation of dust.[3][4]

-

Weighing: To reduce dust generation when weighing, use slow and deliberate movements.[3] Place the container as close to the weighing balance as possible to minimize the dropping height of the powder.

-

Container Handling: Use covered containers for transporting the dye powder.[5]

-

Storage: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6] Keep containers tightly closed when not in use.

-

Hygiene: Wash hands thoroughly with soap and water after handling the dye. Do not eat, drink, or smoke in the laboratory.[7]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Caption: Workflow for Responding to a Spill of this compound.

Methodology:

-

Evacuation and Ventilation: Immediately evacuate the spill area and ensure it is well-ventilated.

-

Personal Protective Equipment: Before cleaning, don the appropriate PPE as outlined in Section 3.1.

-

Containment: For small spills, carefully sweep or vacuum the powder, avoiding the generation of dust. For liquid spills, use an inert absorbent material.

-

Collection: Place the collected material into a sealed, labeled container for disposal.

-

Cleaning: Wipe the spill area with a damp cloth to remove any remaining residue.

-

Disposal: Dispose of the waste according to institutional and local regulations.

-

Decontamination: Thoroughly decontaminate all equipment and PPE used in the cleanup process.

Section 4: First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[8] |

Section 5: Fire and Explosion Hazard Data

This compound is not considered flammable. However, like many organic powders, it may form combustible dust concentrations in the air.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 6: Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of use and storage.[8]

-

Conditions to Avoid: Avoid dust formation and exposure to excessive heat.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce oxides of carbon, nitrogen, and sulfur.[8]

References

- 1. C.I. This compound | C23H17N3Na2O9S2 | CID 20846229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 12219-26-0 | Benchchem [benchchem.com]

- 3. Control of Dust From Powder Dye Handling Operations | NIOSH | CDC [cdc.gov]

- 4. Engineering Controls Database - Controlling Hazardous Dust in Dyeing Operations [cdc.gov]

- 5. etad.com [etad.com]

- 6. hztya.com [hztya.com]

- 7. prochemicalanddye.com [prochemicalanddye.com]

- 8. echemi.com [echemi.com]

Acid Blue 182: A Technical Overview of a Synthetic Anthraquinone Dye

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available scientific and technical information regarding Acid Blue 182 (CAS No. 12219-26-0). While initial interest may lie in its biological activity for research and drug development, a thorough review of current literature indicates that the predominant body of knowledge on this compound is centered on its industrial applications as a synthetic dye. This document summarizes its chemical properties, known applications, and the limited information available regarding its biological effects.

Chemical and Physical Properties

This compound, also known as C.I. This compound, is a synthetic dye belonging to the anthraquinone (B42736) class.[1] Its chemical structure is characterized by a central anthraquinone core. The IUPAC name for this compound is disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate.[2]

| Property | Value | Reference |

| CAS Number | 12219-26-0 | [1] |

| Molecular Formula | C23H17N3Na2O9S2 | [3] |

| Molecular Weight | 589.5 g/mol | [2] |

| Appearance | Blue Powder | [4] |

| Solubility | Soluble in water | [4] |

Industrial Applications

The primary application of this compound is as a colorant in various industries. It is valued for its bright blue hue and good fastness properties.[1][5]

-

Textile Industry: Used for dyeing wool, silk, nylon, and blended fabrics.[6]

-

Paper Industry: Utilized in paper coloring.[5]

-

Detergents: It has been used as a detergent builder, where it helps regulate pH and viscosity.[7]

-

Other Applications: It has also found use in the coloring of cosmetics and pharmaceuticals.[8]

Biological Activity and Toxicology

Information regarding the specific biological activity of this compound at a cellular or molecular level is limited in the public domain. The available data primarily focuses on its general properties and safety in the context of its industrial use.

Toxicological data is also sparse. A safety data sheet (SDS) indicates that it is not classified as a hazardous substance according to GHS criteria.[3][9] The SDS reports no available data on toxicity to fish, daphnia, algae, or microorganisms.[9]

Due to the lack of specific data on its interaction with biological signaling pathways or molecular targets, it is not possible to provide a detailed account of its mechanism of action in a biological context relevant to drug development.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available in the reviewed literature. For general guidance on relevant methodologies, researchers can refer to standard protocols for assessing bactericidal activity or general cytotoxicity assays.

Summary of Known Information about this compound

Caption: Overview of this compound's properties and applications.

Conclusion

This compound is a well-characterized synthetic dye with established industrial uses. However, there is a significant gap in the scientific literature regarding its specific biological activities and mechanisms of action at a molecular level. For researchers in drug development, this compound currently represents an unexplored entity. Further investigation would be required to determine if it possesses any pharmacological properties beyond its reported bactericidal effects. The lack of available data precludes a more in-depth analysis of its potential as a therapeutic agent at this time.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. C.I. This compound | C23H17N3Na2O9S2 | CID 20846229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. colorantsgroup.com [colorantsgroup.com]

- 5. specialchem.com [specialchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 12219-26-0 | FA57775 | Biosynth [biosynth.com]

- 8. CAS 12219-26-0: C.I. This compound | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Dyeing Nylon Fabrics with Acid Blue 182

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Acid Blue 182 in the dyeing of nylon fabrics for research purposes. The protocols detailed below are based on established principles of acid dyeing on polyamide fibers and specific literature references for this compound.

Introduction

This compound is an anthraquinone-based anionic dye valued for its bright blue hue and its applicability to protein and polyamide fibers such as nylon.[1] In a research context, the precise and reproducible dyeing of nylon is critical for various applications, including the development of functional textiles, and studies on drug elution from dyed fibers. The dyeing mechanism is primarily based on the ionic interaction between the negatively charged sulfonate groups (-SO₃⁻) of the dye molecule and the positively charged amino groups (-NH₃⁺) on the nylon polymer chain under acidic conditions.[2][3] Factors such as pH, temperature, dyeing time, and the concentration of auxiliaries significantly influence the dye uptake, levelness, and fastness properties of the final dyed fabric.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the dyeing of nylon 6 fabric with this compound. This data is illustrative and serves as a baseline for experimental design. Actual results may vary based on specific experimental conditions and materials.

Table 1: Color Strength (K/S Values) at Different Dye Concentrations

| Dye Concentration (% owf) | K/S Value (at λmax) |

| 0.5 | 8.2 |

| 1.0 | 14.5 |

| 2.0 | 22.1 |

| 3.0 | 28.9 |

| 4.0 | 33.5 |

Note: % owf stands for "on the weight of fabric". K/S values are a measure of the color strength on the dyed fabric and are calculated from reflectance measurements using the Kubelka-Munk equation.[4]

Table 2: Fastness Properties of Nylon 6 Dyed with this compound (2% owf)

| Fastness Test | Standard | Rating |

| Wash Fastness (Color Change) | ISO 105-C06 (C2S) | 4-5 |

| Wash Fastness (Staining on Nylon) | ISO 105-C06 (C2S) | 4 |

| Wash Fastness (Staining on Cotton) | ISO 105-C06 (C2S) | 4-5 |

| Light Fastness | ISO 105-B02 (Method 3) | 6 |

Note: Wash fastness is rated on a scale of 1 to 5, where 5 is excellent. Light fastness is rated on the Blue Wool Scale from 1 to 8, where 8 is the highest fastness.

Experimental Protocols

The following are detailed protocols for the dyeing of nylon fabric with this compound and the subsequent evaluation of its properties.

3.1. Protocol for Dyeing Nylon 6 Fabric

This protocol is designed for laboratory-scale exhaust dyeing to ensure even and reproducible results.

Materials and Reagents:

-

Nylon 6 fabric

-

This compound dye powder

-

Acetic acid (CH₃COOH) or formic acid (HCOOH) for pH adjustment

-

Sodium acetate (B1210297) (CH₃COONa) as a buffering agent

-

A non-ionic leveling agent

-

Distilled water

-

Laboratory dyeing apparatus (e.g., a beaker dyeing machine or a temperature-controlled water bath with a stirrer)

Procedure:

-

Fabric Preparation: Scour the nylon 6 fabric in a solution containing a non-ionic detergent (1 g/L) at 60-70°C for 30 minutes to remove any impurities or finishes. Rinse thoroughly with warm and then cold distilled water. Allow the fabric to air dry.

-

Dye Bath Preparation:

-

Calculate the required amount of this compound dye based on the desired percentage on the weight of fabric (% owf). For a 2% owf dyeing, use 0.02 g of dye for every 1 g of fabric.

-

Prepare the dyebath with a liquor ratio of 40:1 (e.g., 40 mL of water for every 1 g of fabric).

-

Add a leveling agent (e.g., 1 g/L) to the dyebath.

-

Adjust the pH of the dyebath to the desired value (e.g., pH 4.5) using a buffer system of acetic acid and sodium acetate.

-

Dissolve the pre-weighed this compound dye in a small amount of hot distilled water and then add it to the dyebath.

-

-

Dyeing Process:

-

Introduce the pre-wetted nylon fabric into the dyebath at room temperature.

-

Raise the temperature of the dyebath to 95-100°C at a rate of 2°C per minute.

-

Maintain the dyeing at this temperature for 60 minutes, ensuring continuous agitation.

-

-

Rinsing and After-treatment:

-

After dyeing, cool the dyebath down to 60°C.

-

Remove the dyed fabric and rinse it thoroughly with cold water until the water runs clear.

-

To improve wash fastness, a reduction clearing can be performed by treating the fabric in a solution containing 1-2 g/L of sodium hydrosulfite and 1 g/L of sodium carbonate at 60°C for 15 minutes.

-

Rinse the fabric again with warm and then cold water.

-

Allow the dyed fabric to air dry.

-

3.2. Protocol for Evaluation of Color Strength (K/S)

Apparatus:

-

Spectrophotometer with a reflectance measurement accessory.

Procedure:

-

Calibrate the spectrophotometer according to the manufacturer's instructions.

-

Fold the dyed nylon fabric sample to ensure opacity.

-

Measure the reflectance of the dyed fabric over the visible spectrum (400-700 nm).

-

Determine the wavelength of minimum reflectance (λmax).

-

Calculate the K/S value at λmax using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric at λmax.[4]

3.3. Protocol for Wash Fastness Test (ISO 105-C06)

Apparatus and Materials:

-

Launder-Ometer or a similar washing fastness tester.[5]

-

Stainless steel balls (6 mm diameter).[5]

-

Multi-fiber adjacent fabric (containing nylon, cotton, polyester, etc.).[6]

-

ECE phosphate (B84403) reference detergent.[6]

-

Grey scale for assessing color change and staining.[6]

Procedure:

-

Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed nylon fabric with a same-sized piece of multi-fiber adjacent fabric.[6]

-

Prepare the wash liquor according to the ISO 105-C06 C2S standard (e.g., 4 g/L ECE detergent and 1 g/L sodium perborate).[6]

-

Place the composite specimen, 25 stainless steel balls, and 150 mL of the wash liquor into a stainless steel container of the Launder-Ometer.

-

Run the test at 60°C for 30 minutes.

-

After the cycle, remove the specimen, rinse it with warm and then cold water, and then dry it in air at a temperature not exceeding 60°C.

-

Assess the color change of the dyed nylon fabric and the staining of each fiber in the multi-fiber fabric using the respective grey scales under standard lighting conditions.

3.4. Protocol for Light Fastness Test (ISO 105-B02)

Apparatus and Materials:

-

Xenon arc lamp light fastness tester.[7]

-

Blue Wool standards (1-8).[8]

-

Grey scale for assessing color change.[9]

Procedure:

-

Mount a specimen of the dyed nylon fabric onto a cardboard holder.

-

Simultaneously expose the dyed specimen and a set of Blue Wool standards (e.g., standards 5, 6, and 7) to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in the ISO 105-B02 standard.[7][8]

-

Periodically inspect the fading of the specimen and the Blue Wool standards.

-

The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading (color change) to the dyed specimen. The assessment is made by comparing the contrast between the exposed and unexposed parts of the specimen and the standards using the grey scale.[9]

Visualization of Methodologies and Mechanisms

4.1. Experimental Workflow for Dyeing Nylon with this compound

Caption: Workflow for the laboratory-scale dyeing of nylon 6 fabric with this compound.

4.2. Signaling Pathway: Ionic Interaction in Acid Dyeing of Nylon

Caption: Mechanism of ionic bonding between this compound and nylon fiber in an acidic medium.

References

- 1. How Acid Dye Works [dharmatrading.com]

- 2. textilelearner.net [textilelearner.net]

- 3. vietextile.com [vietextile.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]

- 6. textilelearner.net [textilelearner.net]

- 7. fyitester.com [fyitester.com]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]

Application Notes and Protocols for Staining Wool and Silk Fibers with Acid Blue 182

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 182, an anthraquinone-based anionic dye, is a versatile colorant utilized in the textile industry for dyeing protein fibers such as wool and silk.[1] Its vibrant blue hue and good fastness properties make it a suitable candidate for various research and development applications where consistent and reliable staining of these protein-based materials is required.[2] The staining mechanism primarily involves ionic interactions between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino groups present in the protein fibers of wool and silk.[3] This interaction is highly dependent on the pH of the dyeing medium. Additionally, hydrogen bonds and van der Waals forces contribute to the overall dye-fiber affinity.[4][5]

These protocols provide a detailed methodology for the application of this compound to wool and silk fibers, ensuring reproducible and high-quality staining for research purposes.

Data Presentation

Table 1: Technical Data for this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 12219-26-0 | |

| Chemical Class | Anthraquinone | [1] |

| Appearance | Blue Powder | [1] |

| Solubility | Soluble in water | [1] |

| Light Fastness | 5-6 (Good to Very Good) | [1] |

| Washing Fastness | 4-5 (Good to Excellent) | [1] |

Table 2: Recommended Staining Parameters for Wool and Silk Fibers

| Parameter | Wool | Silk |

| Dye Concentration (% owf) | 1.0 - 3.0% | 0.5 - 2.0% |

| Liquor Ratio | 1:30 - 1:50 | 1:40 - 1:60 |

| Initial pH | 4.5 - 5.5 | 4.0 - 5.0 |

| Initial Temperature | 40°C | 30°C |

| Rate of Temperature Rise | 1.5°C / minute | 1.0°C / minute |

| Final Temperature | 95 - 100°C | 85 - 90°C |

| Time at Final Temperature | 45 - 60 minutes | 30 - 45 minutes |

| Leveling Agent (% owf) | 0.5 - 1.0% (e.g., Albegal B) | 0.5 - 1.0% (e.g., Albegal B) |

| Exhausting Agent (% owf*) | 2.0 - 5.0% (Glauber's Salt) | Not Recommended |

| Acid Donor | Acetic Acid | Acetic Acid |

* % owf (on weight of fiber)

Experimental Protocols

Materials

-

This compound dye powder

-

Wool or Silk fibers/fabric

-

Distilled water

-

Acetic acid (Glacial)

-

Sodium sulfate (B86663) (Glauber's salt) (for wool)

-

Leveling agent (e.g., Albegal B or similar non-ionic leveling agent)

-

Sodium carbonate (for after-treatment)

-

Non-ionic detergent

-

Beakers or dyeing vessels

-

Heating and stirring apparatus (e.g., magnetic hotplate stirrer)

-

pH meter or pH indicator strips

-

Graduated cylinders and pipettes

-

Weighing balance

Pre-treatment of Fibers

Before staining, it is crucial to scour the wool and silk fibers to remove any natural oils, waxes, and other impurities that may hinder uniform dye uptake.

-

Prepare a scouring bath with 0.5 g/L of a non-ionic detergent and 0.5 g/L of sodium carbonate in distilled water.

-

Immerse the fibers in the bath at a liquor ratio of 1:30.

-

For wool, heat the bath to 50-55°C and maintain for 20 minutes.

-

For silk, heat the bath to 70-75°C and maintain for 20 minutes.

-

Rinse the fibers thoroughly with warm water followed by cold water until all traces of detergent are removed.

-

Gently squeeze out excess water and proceed to the staining protocol.

Staining Protocol for Wool Fibers

-

Dye Bath Preparation:

-

Weigh the dry wool fibers to be stained.

-

Calculate the required amount of this compound dye (e.g., 2% on the weight of fiber).

-

In a separate container, make a smooth paste of the dye powder with a small amount of cold distilled water. Gradually add hot water (around 50°C) to dissolve the dye completely.

-

Fill the dyeing vessel with the required volume of distilled water to achieve a liquor ratio of 1:40.

-

Add the dissolved dye solution to the dyeing vessel.

-

Add the leveling agent (e.g., 1% owf) and Glauber's salt (e.g., 5% owf) to the dye bath and stir until dissolved.

-

Adjust the pH of the dye bath to 4.5 - 5.5 using a dilute solution of acetic acid.

-

-

Dyeing Procedure:

-

Immerse the pre-treated, wet wool fibers into the dye bath at 40°C.

-

Stir the bath gently and consistently to ensure even dye distribution.

-

Increase the temperature of the dye bath to 95-100°C at a rate of 1.5°C per minute.

-

Maintain the temperature for 45-60 minutes, continuing to stir gently.

-

-

Rinsing and After-treatment:

-

After the dyeing period, allow the bath to cool down to about 60°C.

-

Remove the wool fibers and rinse with warm water (around 40°C).

-

Perform a final rinse with cold water until the water runs clear.

-

To improve wet fastness, an optional after-treatment can be performed. Prepare a fresh bath at pH 4.5-5.5 and 40°C and treat for 15 minutes.

-

Gently squeeze out excess water and air dry at room temperature, away from direct sunlight.

-

Staining Protocol for Silk Fibers

-

Dye Bath Preparation:

-

Weigh the dry silk fibers to be stained.

-

Calculate the required amount of this compound dye (e.g., 1% on the weight of fiber).

-

Prepare a stock solution of the dye as described for wool.

-

Fill the dyeing vessel with the required volume of distilled water for a liquor ratio of 1:50.

-

Add the dissolved dye solution and the leveling agent (e.g., 0.5% owf) to the bath. Do not add Glauber's salt as it can reduce the luster of silk. [5]

-

Adjust the pH of the dye bath to 4.0 - 5.0 with dilute acetic acid.

-

-

Dyeing Procedure:

-

Immerse the pre-treated, wet silk fibers into the dye bath at 30°C.

-

Stir the bath gently and continuously.

-

Increase the temperature of the dye bath to 85-90°C at a rate of 1.0°C per minute. Exceeding this temperature can damage the silk fibers.[5]

-

Maintain this temperature for 30-45 minutes with gentle stirring.

-

-

Rinsing and After-treatment:

-

Let the dye bath cool gradually to about 50°C before removing the silk.

-

Rinse the silk fibers with lukewarm water (around 35°C) followed by a cold water rinse until the water is clear.

-

An optional after-treatment with a cationic fixing agent can be performed according to the manufacturer's instructions to improve wash fastness.

-

Gently squeeze out excess water by rolling in a towel and air dry in the shade.

-

Mandatory Visualization

Caption: Experimental workflow for staining wool and silk fibers.

Caption: Chemical interaction between this compound and protein fibers.

References

Acid Blue 182 as a pH Indicator: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 182, an anthraquinone-based dye, serves as a versatile pH indicator in various analytical chemistry applications. Its distinct color transition from blue in alkaline to neutral conditions to red in acidic environments makes it a valuable tool for visual pH determination and endpoint detection in titrations. This document provides detailed application notes and protocols for the effective use of this compound as a pH indicator in a laboratory setting.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below, providing essential information for its handling and application.

| Property | Value |

| Chemical Name | Disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate[1][2] |

| C.I. Name | This compound |

| CAS Number | 12219-26-0[2] |

| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₂[1] |

| Molecular Weight | 589.51 g/mol [3] |

| Appearance | Blue Powder[3] |

| Solubility | Soluble in water |

pH Indicator Properties

This compound exhibits a distinct and reversible color change in response to variations in the pH of a solution. This property is attributed to alterations in its molecular structure, specifically the protonation and deprotonation of its functional groups, which in turn affects the molecule's conjugation and its absorption of visible light.

The color transition of this compound is from blue in alkaline and neutral solutions to red in acidic solutions.[1] While the precise pH transition range is not widely documented in readily available literature, empirical determination is recommended for specific applications.

Application Notes

1. Preparation of Indicator Solution

A standard stock solution of this compound can be prepared for routine use in titrations and pH estimations.

Protocol for Preparation of 0.1% (w/v) this compound Indicator Solution:

-

Materials:

-

This compound powder

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula and weighing paper

-

-

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a clean 100 mL volumetric flask.

-

Add approximately 50 mL of distilled or deionized water to the flask.

-

Gently swirl the flask to dissolve the powder. A magnetic stirrer can be used for more efficient dissolution.

-

Once the powder is completely dissolved, add distilled or deionized water to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the indicator solution in a clearly labeled, sealed container, protected from light.

-

2. Use in Acid-Base Titration

This compound can be employed as a visual indicator to determine the endpoint of an acid-base titration. The color change from blue to red signifies the point of neutralization.

General Protocol for Acid-Base Titration using this compound:

-

Materials:

-

Analyte solution (acid or base of unknown concentration)

-

Titrant solution (standardized base or acid)

-

0.1% this compound indicator solution

-

Burette, clamp, and stand

-